

what are the characteristics of CAMA-1 cells

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An In-depth Technical Guide to the CAMA-1 Cell Line

Introduction

The CAMA-1 cell line is a widely utilized model in breast cancer research, particularly for studies involving hormone receptor signaling and the development of endocrine therapies. Established in 1975 by J. Fogh at the Sloan-Kettering Institute, this cell line originates from the pleural effusion of a 51-year-old Caucasian female diagnosed with malignant adenocarcinoma of the breast[1][2][3][4]. As a luminal epithelial-like cell line, CAMA-1 exhibits characteristics representative of estrogen receptor-positive (ER+) breast cancers, making it an invaluable tool for investigating tumor biology, hormone response, and drug sensitivity.

This guide provides a comprehensive overview of the core characteristics of CAMA-1 cells, including their molecular profile, growth properties, and culture requirements, tailored for researchers, scientists, and professionals in drug development.

Core Characteristics and Quantitative Data

The fundamental attributes of the CAMA-1 cell line are summarized below. These tables provide a quick reference for its origin, molecular features, and growth dynamics.

Table 1: General and Morphological Characteristics



| Characteristic | Description |
|-----------------------|--|
| Organism | Homo sapiens, human[2] |
| Tissue of Origin | Mammary gland/breast; derived from a metastatic pleural effusion[1][2][3][4][5][6] |
| Disease | Malignant Adenocarcinoma[1][4][7] |
| Donor Profile | 51-year-old Caucasian female[1][4][6] |
| Cell Type | Epithelial-like[2][4] |
| Growth Properties | Adherent, grows in monolayers with a rounded morphology[1][4][8] |
| 3D Culture Morphology | Forms "mass" or "grape-like" colonies and exhibits multicellular multifocal infiltration[8][9] |
| Tumorigenicity | Forms poorly differentiated grade III tumors in nude mice[4] |

Table 2: Molecular and Genetic Profile



| Molecular Target | Status / Mutation | Description |
|----------------------------|------------------------|---|
| Estrogen Receptor (ER) | Positive[1][4][10] | Expresses high levels of estrogen receptors and is responsive to estrogen[11][12] [13]. |
| Progesterone Receptor (PR) | Positive[1][4] | |
| HER2 | Negative[1][4] | Not amplified. |
| TP53 | p.Arg280Thr (c.839G>C) | Homozygous oncogenic mutation[1][5]. |
| PTEN | p.Asp92His (c.274G>C) | Heterozygous oncogenic mutation[1][5]. |
| CDH1 (E-cadherin) | c.1712-1G>A | Homozygous splice acceptor site mutation, resulting in a truncated, non-functional protein[1][5][8][9]. |
| Cyclin D1 (CCND1) | Amplification | Gene amplification is present[1][4]. |
| Karyotype | Hypertriploid | The modal chromosome number is 80[4]. |
| Microsatellite Instability | Stable (MSS)[5] | |

Table 3: Growth and Culture Characteristics

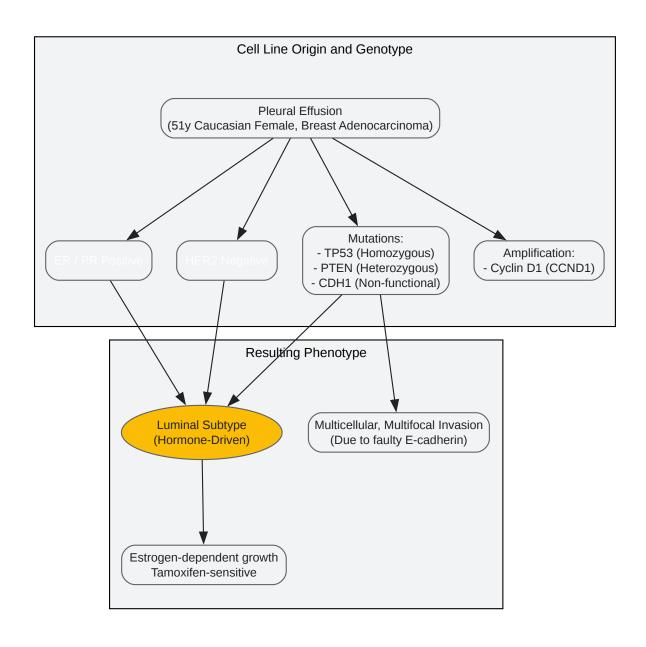


| Parameter | Value / Condition |
|------------------|--|
| Doubling Time | Approximately 70 - 73 hours[8]. Another source calculated it at 168.5 hours[14]. |
| Classification | Luminal-type; Senescent Cell Progenitor Subtype[1] |
| Hormone Response | Estrogen-dependent for growth[12][13]; growth is inhibited by androgens (DHT)[11] and tamoxifen[1][4]. |
| Drug Sensitivity | Sensitive to growth inhibition by tamoxifen[1][4]. The anti-androgenic compound p,p'-DDE can restore estrogen-induced proliferation in the presence of androgens[11]. Response to metabolic drugs like metformin is limited, with CAMA-1 cells showing resistance[15]. |

Signaling Pathways and Logical Relationships

Visualizing the molecular and procedural logic of working with CAMA-1 cells is crucial for experimental design.





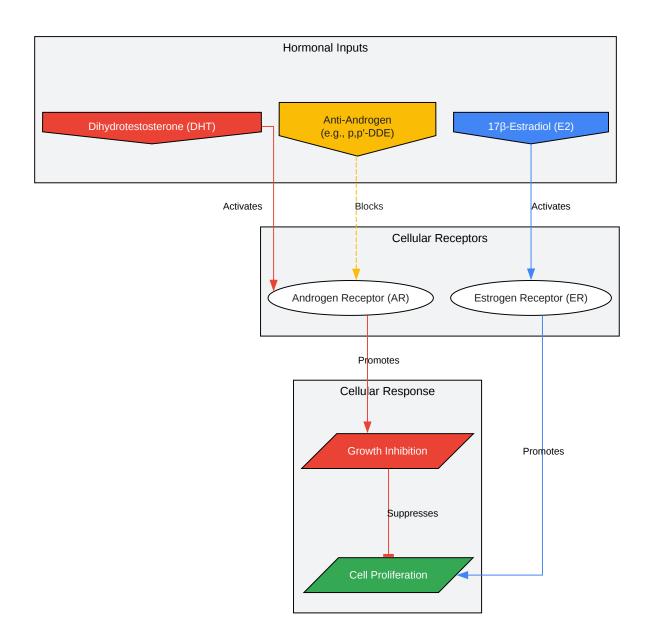
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Caption: Logical flow from origin and genotype to the resulting phenotype of CAMA-1 cells.

CAMA-1 cells are a primary model for studying hormone signaling. The interplay between estrogen and androgen pathways is particularly noteworthy. Estrogen (E2) promotes



proliferation by binding to the estrogen receptor (ER), while androgens like dihydrotestosterone (DHT) can inhibit this growth. Anti-androgenic compounds can block this inhibitory effect, restoring estrogen-driven proliferation.



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Caption: Simplified hormone signaling pathways in CAMA-1 cells.

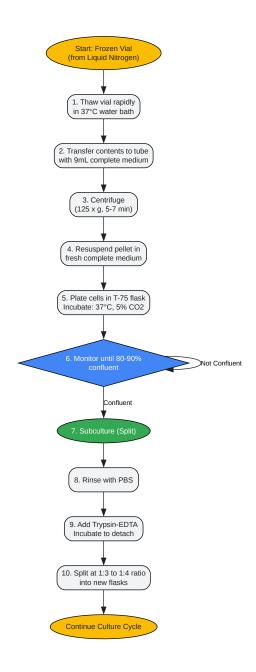
Experimental Protocols and Methodologies

Accurate and reproducible experimental results depend on standardized protocols. The following sections detail key methodologies for the culture and analysis of CAMA-1 cells.

Protocol 1: Cell Culture and Maintenance

This protocol outlines the standard procedure for thawing, culturing, and subculturing CAMA-1 cells.





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Caption: Standard workflow for thawing and subculturing CAMA-1 cells.

Reagents and Media:



- Base Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640[2][16][17].
- Complete Growth Medium: Base medium supplemented with 10% Fetal Bovine Serum (FBS)[4]. Some protocols may also include 1% Non-Essential Amino Acids (NEAA) and 1mM Sodium Pyruvate[2].
- Dissociation Solution: 0.25% (w/v) Trypsin-0.53 mM EDTA solution[16].
- Cryopreservation Medium: Complete growth medium supplemented with 5% (v/v) DMSO[4]
 [17].

Procedure:

- Thawing: Thaw the cryovial rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile hood[16].
- Initial Culture: Transfer the thawed cell suspension into a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium. Centrifuge at approximately 125 x g for 5-7 minutes[17]. Discard the supernatant and resuspend the cell pellet in fresh complete medium. Transfer to a T-75 culture flask.
- Incubation: Incubate cultures at 37°C in a humidified atmosphere with 5% CO₂[3][4].
- Subculturing (Passaging):
 - When cells reach 80-90% confluency, aspirate the medium.
 - Briefly rinse the cell layer with a cation-free PBS solution[16].
 - Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach. Avoid agitation.
 - Neutralize the trypsin with complete growth medium and perform a cell count.
 - Reseed new flasks at a split ratio of 1:3 to 1:4[16].

Protocol 2: Hormone Response Proliferation Assay



This protocol is based on methodologies used to assess the impact of hormones and hormone antagonists on CAMA-1 cell proliferation[11].

Materials:

- CAMA-1 cells cultured in phenol red-free medium with charcoal-stripped serum for several days to reduce background hormonal effects.
- · 96-well plates.
- Test compounds: 17β-estradiol (E2), Dihydrotestosterone (DHT), anti-androgens (e.g., p,p'-DDE, hydroxyflutamide).
- DNA quantification kit (e.g., CyQUANT®).

Procedure:

- Cell Seeding: Seed approximately 2,000 CAMA-1 cells per well into 96-well plates and allow them to attach overnight.
- Treatment: Replace the medium with fresh medium containing the desired concentrations of test compounds (e.g., 100 pM E2, 100-500 pM DHT, 0.1-2.0 μM anti-androgen), alone or in combination.
- Incubation: Expose the cells to the treatments for an extended period, such as 9 days, changing the medium every 3 days to ensure fresh compound exposure and nutrients[11].
- Quantification:
 - At the end of the incubation period, aspirate the medium.
 - Freeze the plates at -80°C to lyse the cells[11].
 - Thaw the plates and measure the DNA concentration in each well using a fluorescent DNA binding dye (e.g., CyQUANT®) according to the manufacturer's instructions.
 - Fluorescence is directly proportional to the cell number.



Protocol 3: 3D Invasion Assay in Microfluidic System

This protocol describes a method to study the invasive properties of CAMA-1 cells in a three-dimensional environment, which better mimics in vivo conditions[8].

Materials:

- Microfluidic chip with a channel for cell seeding and a parallel channel for chemoattractant, separated by a microfibrous matrix (e.g., polycaprolactone).
- CAMA-1 cells.
- Complete growth medium (chemoattractant).
- Serum-free medium.
- Fluorescence microscope for imaging.

Procedure:

- Chip Preparation: Prime and prepare the microfluidic device according to the manufacturer's protocol.
- Cell Seeding: Suspend CAMA-1 cells in serum-free medium and seed them into the cell-loading channel of the microfluidic chip. Allow cells to attach.
- Gradient Establishment: Introduce complete medium (containing serum as a chemoattractant) into the parallel channel to establish a stable chemotactic gradient across the 3D matrix. A positive control would involve adding complete medium to both channels[8].
- Invasion and Imaging:
 - Incubate the chip at 37°C and 5% CO₂.
 - Monitor and image the invasion of cells into the matrix over several days (e.g., Day 1 and Day 3) using phase-contrast or fluorescence microscopy[8].



 Quantify invasion by measuring the distance and number of invading cells or cell clusters from the channel edge. CAMA-1 cells are expected to exhibit multicellular, multifocal infiltration into the matrix[8].

Conclusion

The CAMA-1 cell line remains a cornerstone model for luminal A breast cancer research. Its well-defined genetic background, including ER positivity and key mutations in TP53, PTEN, and CDH1, provides a robust platform for investigating hormone signaling, endocrine resistance, and cell invasion. The detailed characteristics and protocols provided in this guide serve as a critical resource for researchers aiming to leverage the CAMA-1 model system for advancing our understanding of breast cancer and developing novel therapeutic strategies.

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